[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol
Description
Properties
IUPAC Name |
(2-propan-2-ylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSZGFANCQTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and isopropyl mercaptan.
Substitution Reaction: 2-chloropyridine undergoes a nucleophilic substitution reaction with isopropyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate to form 2-(propan-2-ylsulfanyl)pyridine.
Hydroxymethylation: The resulting 2-(propan-2-ylsulfanyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in various substitution reactions, particularly at the pyridine ring or the methanol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction or substitution reactions.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, such as:
- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction: The hydroxymethyl group can be converted to alcohols or aldehydes.
- Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitutions, leading to diverse derivatives.
Biological Research
Enzyme Inhibition Studies:
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes, impacting their activity. For example:
- A study demonstrated that derivatives of this compound exhibited inhibition against certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.
Case Study:
A recent investigation into the anti-tubercular activity of similar pyridine derivatives highlighted the importance of the isopropylsulfanyl group in enhancing biological activity. Compounds structurally related to this compound showed promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development .
Industrial Applications
Material Development:
In industrial chemistry, this compound is being explored for its role in developing new materials. Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functional characteristics.
Insecticidal Properties:
Research has indicated that similar compounds exhibit insecticidal properties, suggesting potential applications in agriculture as environmentally friendly pesticides .
Mechanism of Action
The mechanism by which [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylthio group and the pyridine ring are likely involved in binding interactions with molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key pyridine-derived methanol compounds, highlighting structural and functional differences:
Structural and Functional Analysis
Electronic Effects
- Electron-Donating Groups: Methoxy (in 6-methoxypyridin-2-yl-methanol) increases pyridine ring electron density, favoring electrophilic substitution . Methylamino (in 2-(methylamino)pyridine-3-methanol) provides strong electron donation via resonance, enhancing nucleophilic reactivity .
- Electron-Withdrawing Groups: Chloro and fluoro substituents (in 2-chloro-5-fluoropyridin-3-yl-methanol) reduce ring electron density, directing reactivity toward nucleophilic attack .
Solubility and Polarity
- The hydroxymethyl group (-CH₂OH) improves water solubility in all analogs.
- Thioether groups (e.g., propan-2-ylsulfanyl, methylsulfanyl) reduce polarity compared to hydroxyl or amino substituents, impacting partition coefficients .
- Alkyl chains (e.g., propyl in 3-propylpyridin-2-yl-methanol) further decrease solubility in aqueous media .
Unique Attributes of this compound
- Thioether Functionality: Unlike hydroxyl or amino groups, the propan-2-ylsulfanyl group provides sulfur-based nucleophilicity and resistance to oxidative degradation, making it suitable for catalytic or metal-binding applications.
- Synergistic Substituents : The combination of hydroxymethyl (polar) and thioether (moderately hydrophobic) groups creates amphiphilic properties, useful in surfactant design or biphasic reaction systems.
Biological Activity
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and antichlamydial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a propan-2-ylsulfanyl group and a hydroxymethyl group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.
Table 1: Antimicrobial Activity Data
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria such as N. meningitidis and H. influenzae. The mechanism of action appears to involve disruption of bacterial growth and morphology.
Antichlamydial Activity
The compound has also been studied for its antichlamydial effects. It was shown to affect the growth of Chlamydia trachomatis, influencing both the number and morphology of chlamydial inclusions in infected human cells.
Case Studies
- Study on Chlamydia : In a study involving HEp-2 cells infected with C. trachomatis, treatment with this compound resulted in significant reductions in inclusion size compared to untreated controls. This suggests that the compound may interfere with the developmental cycle of the pathogen, potentially leading to new therapeutic strategies for chlamydial infections .
- Toxicity Assessment : The compound was also assessed for toxicity against human cells, revealing no significant cytotoxic effects during assays, indicating a favorable safety profile for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure of pyridinyl compounds can significantly influence their biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the pyridine ring enhances antimicrobial efficacy. The introduction of bulky substituents like propan-2-ylsulfanyl appears to optimize interactions with bacterial targets, improving potency against pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
